2-Phenoxy-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenoxy-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a phenoxy group, a thiazolopyrimidine moiety, and a benzonitrile group, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 2-Phenoxy-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile typically involves multi-step reactions. One common method includes the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often require the use of solvents like isopropyl alcohol and catalysts to facilitate the cyclization process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-Phenoxy-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-Phenoxy-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the synthesis of semiconductors for plastic electronics and organic photovoltaics.
Mechanism of Action
The mechanism of action of 2-Phenoxy-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The thiazolopyrimidine moiety can bind to biological targets, such as enzymes or receptors, and modulate their activity. This interaction can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell walls .
Comparison with Similar Compounds
2-Phenoxy-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile can be compared with other thiazolopyrimidine derivatives, such as:
2-Substituted Thiazolo[3,2-a]pyrimidines: These compounds also exhibit high antitumor, antibacterial, and anti-inflammatory activities.
Thiazolo[5,4-d]thiazoles: Known for their applications in organic electronics and semiconductors.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: These compounds have shown significant antimicrobial and anticancer properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
918880-37-2 |
---|---|
Molecular Formula |
C18H10N4OS |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-phenoxy-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile |
InChI |
InChI=1S/C18H10N4OS/c19-9-13-8-12(17-22-15-10-20-11-21-18(15)24-17)6-7-16(13)23-14-4-2-1-3-5-14/h1-8,10-11H |
InChI Key |
RDAFDLGJNXKUIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)C3=NC4=CN=CN=C4S3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.